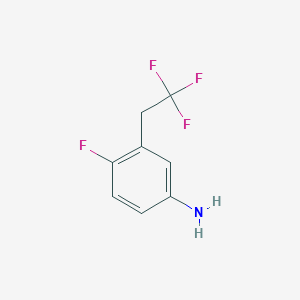

4-Fluoro-3-(2,2,2-trifluoroethyl)aniline

Description

4-Fluoro-3-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine featuring a trifluoroethyl (-CH₂CF₃) substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. This structure combines the electronic effects of fluorine (high electronegativity, inductive withdrawal) with the lipophilicity and metabolic stability imparted by the trifluoroethyl group. Such compounds are pivotal in pharmaceutical and agrochemical research, where fluorine substitution optimizes bioavailability and target binding .

Properties

Molecular Formula |

C8H7F4N |

|---|---|

Molecular Weight |

193.14 g/mol |

IUPAC Name |

4-fluoro-3-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H7F4N/c9-7-2-1-6(13)3-5(7)4-8(10,11)12/h1-3H,4,13H2 |

InChI Key |

CHZFEYKPEHUDRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluorine atoms into the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of aniline. This can be achieved using reagents such as Selectfluor® or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

4-Fluoro-3-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.

Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.

Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including as intermediates in the synthesis of drugs with improved efficacy and stability.

Industry: In the materials science field, this compound can be used to develop new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and altering its electronic properties. These interactions can affect various biological pathways, leading to potential therapeutic effects or other biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Fluoro-2-(trifluoromethyl)aniline (CAS 535-52-4)

- Structure : Fluorine at 4-position, trifluoromethyl (-CF₃) at 2-position.

- Key Differences : The -CF₃ group is more electron-withdrawing than -CH₂CF₃, leading to greater deactivation of the aromatic ring. This reduces nucleophilicity of the aniline nitrogen compared to the target compound.

- Applications : Used in synthesizing herbicides and kinase inhibitors due to enhanced stability .

4-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 22753-82-8)

- Structure : Chlorine replaces fluorine at the 4-position.

- The chloro substituent may also alter metabolic pathways, as chlorine is more prone to oxidative degradation than fluorine .

4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)aniline (CAS 924909-21-7)

Physical and Chemical Properties

| Property | 4-Fluoro-3-(2,2,2-trifluoroethyl)aniline | 2-Fluoro-5-(trifluoromethyl)aniline | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.11 | 179.11 | 209.58 |

| Boiling Point (°C) | 215–220 (est.) | 185–190 | 230–235 (est.) |

| LogP | 2.8 | 2.5 | 3.1 |

| Solubility in Water | Low (0.1 g/L) | Low (0.05 g/L) | Very low (<0.01 g/L) |

The trifluoroethyl group in the target compound increases lipophilicity (LogP = 2.8) compared to -CF₃ analogs, favoring membrane penetration but reducing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.